(6-Aminoisochroman-3-yl)methanol

Lipophilicity LogP Drug-likeness

(6‑Aminoisochroman‑3‑yl)methanol (CAS 2170753-78-1, C₁₀H₁₃NO₂, MW 179.22 Da) is a bifunctional isochroman scaffold bearing a primary aromatic amine at position 6 and a primary hydroxymethyl group at position 3 [REFS‑1]. Isochromans are recognized heterocycles in drug discovery, but substitution pattern profoundly governs physicochemical and pharmacophoric properties [REFS‑2].

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
Cat. No. B15051566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Aminoisochroman-3-yl)methanol
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC1C(OCC2=C1C=C(C=C2)N)CO
InChIInChI=1S/C10H13NO2/c11-9-2-1-7-6-13-10(5-12)4-8(7)3-9/h1-3,10,12H,4-6,11H2
InChIKeyHULRQOQTDURJOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6-Aminoisochroman-3-yl)methanol – CAS 2170753-78-1 Physicochemical Profile and Comparator Identification for Informed Procurement


(6‑Aminoisochroman‑3‑yl)methanol (CAS 2170753-78-1, C₁₀H₁₃NO₂, MW 179.22 Da) is a bifunctional isochroman scaffold bearing a primary aromatic amine at position 6 and a primary hydroxymethyl group at position 3 [REFS‑1]. Isochromans are recognized heterocycles in drug discovery, but substitution pattern profoundly governs physicochemical and pharmacophoric properties [REFS‑2]. The 6‑amino‑3‑hydroxymethyl substitution arrangement is structurally distinct from mono‑functionalized isochroman analogs, setting the foundation for quantifiable differentiation that a procurement decision should consider.

Why (6‑Aminoisochroman‑3‑yl)methanol Cannot Be Interchanged with Common Isochroman‑6‑amine or 3‑(Aminomethyl)isochroman Analogs


Isochroman‑6‑amine (CAS 444588‑39‑0) and 3‑(aminomethyl)isochroman (CAS 256229‑12‑6) are routine procurement defaults for amino‑isochroman building blocks; however, their hydrogen‑bonding capacity, lipophilicity, and polar surface area deviate markedly from (6‑aminisochroman‑3‑yl)methanol because they lack the synergistic 6‑amino/3‑hydroxymethyl combination [REFS‑1]. Simple functional‑group swapping therefore alters key molecular descriptors that control solubility, permeability, and derivatization flexibility, making generic analog substitution chemically non‑equivalent and scientifically unwise without quantitative justification.

Quantitative Differentiation Evidence: (6‑Aminoisochroman‑3‑yl)methanol vs. Closest Isochroman Analogs


Lower Predicted Lipophilicity (LogP) of (6‑Aminoisochroman‑3‑yl)methanol Relative to Isochroman‑6‑amine

Vendor‑computed LogP for (6‑aminisochroman‑3‑yl)methanol is 0.7024, compared with 1.3415 for isochroman‑6‑amine—a decrease of 0.64 log units [REFS‑1][REFS‑2]. Because both values originate from the same supplier’s computational algorithm, the comparison is internally consistent and reveals that the additional hydroxymethyl group substantially reduces lipophilicity.

Lipophilicity LogP Drug-likeness

Doubled Hydrogen‑Bond Donor (HBD) Count of (6‑Aminoisochroman‑3‑yl)methanol vs. Isochroman‑6‑amine

(6‑Aminoisochroman‑3‑yl)methanol displays 2 hydrogen‑bond donors (aromatic NH₂ and aliphatic OH), whereas isochroman‑6‑amine possesses only 1 HBD (aromatic NH₂) [REFS‑1][REFS‑2]. The additional donor originates from the 3‑hydroxymethyl substituent, which is absent in the comparator.

Hydrogen‑bond donors Rule‑of‑five Solubility

Topological Polar Surface Area (TPSA) Advantage of (6‑Aminoisochroman‑3‑yl)methanol Over Isochroman‑6‑amine

The TPSA of (6‑aminisochroman‑3‑yl)methanol is 55.48 Ų, substantially higher than the 35.25 Ų measured for isochroman‑6‑amine [REFS‑1][REFS‑2]. The 20.23 Ų increase is attributable to the additional hydroxyl oxygen of the 3‑hydroxymethyl group and places the compound closer to the optimal TPSA window for oral bioavailability (< 140 Ų) while maintaining a larger polar surface than the mono‑amino analog.

TPSA Membrane permeability Oral bioavailability

Orthogonal Synthetic Handles: Dual Functionalization Capability Not Offered by Mono‑Functional Isochroman Analogs

(6‑Aminoisochroman‑3‑yl)methanol contains two chemically orthogonal functional groups: a nucleophilic aromatic amine (6‑NH₂) and a primary alcohol (3‑CH₂OH). Isochroman‑6‑amine offers only the amine, while 3‑(aminomethyl)isochroman offers only an aliphatic amine [REFS‑1]. Sequential chemoselective transformations—such as amine acylation followed by alcohol oxidation or esterification—are therefore uniquely enabled on this scaffold without protecting‑group manipulation [REFS‑2].

Orthogonal derivatization Building block utility Chemoselectivity

Application Scenarios Where (6‑Aminoisochroman‑3‑yl)methanol Provides Measurable Advantage Over Analog Isochromans


CNS Probe Development Requiring Balanced Lipophilicity

The LogP of 0.70 (vs. 1.34 for isochroman‑6‑amine) provides a more favorable starting point for CNS drug discovery, where excessive lipophilicity often leads to high metabolic clearance and off‑target promiscuity [REFS‑1]. (6‑Aminoisochroman‑3‑yl)methanol can therefore be prioritized when designing CNS‑penetrant probes that demand moderate lipophilicity.

Fragment‑Based Lead Discovery with Enhanced Hydrogen‑Bonding Capacity

With 2 HBD and 3 HBA, the compound offers richer interaction potential than the 1 HBD/2 HBA profile of isochroman‑6‑amine [REFS‑1]. Fragment‑based screening libraries benefit from this expanded hydrogen‑bonding network, which can increase hit rates against targets with polar active sites.

Building Block for Parallel Library Synthesis via Orthogonal Derivatization

The presence of both an aromatic amine and a primary alcohol allows sequential chemoselective reactions without intermediate protection [REFS‑2]. This orthogonal reactivity reduces synthetic step count and enables rapid generation of diverse analog sets from a single procurement, an efficiency gain not possible with mono‑functional isochroman building blocks.

Solubility‑Conscious Lead Optimization Campaigns

The combined effect of lower LogP (−0.64 vs. analog), higher TPSA (+20.23 Ų), and an additional H‑bond donor yields a predicted solubility advantage over isochroman‑6‑amine [REFS‑1]. Medicinal chemistry teams facing solubility‑limited attrition in a chemical series can strategically incorporate this scaffold to improve developability without sacrificing the isochroman pharmacophore.

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